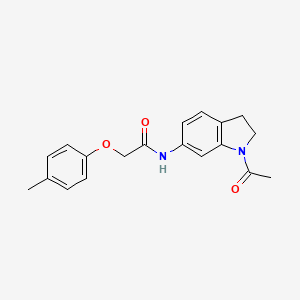

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide

Description

This compound features a 1-acetyl-2,3-dihydroindole core linked to a 2-(4-methylphenoxy)acetamide group. The 4-methylphenoxy group may enhance lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-3-7-17(8-4-13)24-12-19(23)20-16-6-5-15-9-10-21(14(2)22)18(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVFCOBOIRJMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

Phenoxyacetamide Formation: The final step involves the reaction of the acetylated indole with 4-methylphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the phenoxy moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide exerts its effects is not fully understood but may involve:

Molecular Targets: Potential targets include enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

- Core Diversity : The target compound’s indole core distinguishes it from benzothiazole (), triazole (), and chloroacetamide () derivatives. Indole derivatives often exhibit serotonin receptor affinity, while benzothiazoles are explored for antimicrobial activity .

- Substituent Impact: The 4-methylphenoxy group in the target compound offers moderate lipophilicity compared to trifluoromethyl () or chloro () groups, which may enhance agrochemical activity but reduce drug-likeness.

- Molecular Weight : The target compound’s higher molecular weight (~327 vs. 255 for CAS 141079-21-2) could influence bioavailability, requiring formulation optimization .

2.3 Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The acetamide NH and carbonyl groups enable hydrogen bonding, critical for target recognition (e.g., kinase ATP pockets) . This feature is shared across analogs but modulated by substituents (e.g., electron-withdrawing CF₃ in reduces H-bond donor capacity).

- Lipophilicity : Calculated logP values (estimated):

- Metabolic Stability: The acetyl group on the indole may reduce oxidative metabolism compared to non-acetylated analogs, extending half-life .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C19H22N2O3

- Molecular Weight: 342.39 g/mol

The structure consists of an indole derivative linked to a phenoxyacetamide moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Cancer Cell Proliferation: The compound has been shown to inhibit the proliferation of several cancer cell lines through modulation of key signaling pathways.

- Apoptosis Induction: It may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction.

- Anti-inflammatory Properties: The compound has potential anti-inflammatory effects, which can contribute to its anticancer activity.

Anticancer Activity

The following table summarizes the anticancer activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 5.0 | Apoptosis induction |

| HCT116 (Colon) | 4.5 | Cell cycle arrest |

| PC3 (Prostate) | 3.8 | Inhibition of proliferation |

| A549 (Lung) | 6.0 | Mitochondrial dysfunction |

These values indicate that the compound exhibits significant cytotoxicity across multiple cancer types.

Study 1: Anticancer Efficacy in MCF7 Cells

In a study conducted by Zhang et al., this compound was evaluated for its efficacy against MCF7 breast cancer cells. The results showed that the compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage at an IC50 value of 5.0 µM .

Study 2: Inhibition of Proliferation in HCT116 Cells

Another study focused on the effect of this compound on HCT116 colon cancer cells. The findings revealed that it inhibited cell proliferation significantly at an IC50 value of 4.5 µM through cell cycle arrest at the G0/G1 phase, suggesting a potential role in halting tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.